Product packaging for Chlorguanide-d6 Hydrochloride(Cat. No.:)

Chlorguanide-d6 Hydrochloride

Cat. No.: B13846875
M. Wt: 296.23 g/mol
InChI Key: SARMGXPVOFNNNG-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorguanide-d6 Hydrochloride is a deuterated, stable isotope-labeled analog of Chlorguanide (also known as Proguanil), which is a biguanide class antimalarial agent . This compound is a pro-drug that requires metabolic activation in the liver by the cytochrome P450 enzyme CYP2C19 to form its active metabolite, cycloguanil . The active form exerts its antimalarial effect by specifically inhibiting the parasite enzyme dihydrofolate reductase (DHFR) . This inhibition disrupts the folate metabolism pathway, which is essential for DNA synthesis and amino acid metabolism, thereby preventing the growth and replication of the Plasmodium parasite . The incorporation of six deuterium atoms in the isopropyl group makes this compound a valuable internal standard in mass spectrometry-based assays, facilitating more accurate quantification and reliable pharmacokinetic studies of the drug and its metabolites in biological samples . Researchers utilize this labeled compound to investigate drug metabolism, resistance mechanisms—often linked to mutations in the DHFR gene—and the efficacy of combination therapies, such as those with dapsone, which targets a different enzyme in the same pathway . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17Cl2N5 B13846875 Chlorguanide-d6 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17Cl2N5

Molecular Weight

296.23 g/mol

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3;

InChI Key

SARMGXPVOFNNNG-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Strategic Research Context for Isotopic Analogs of Chlorguanide

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This method is instrumental in tracking the journey of a compound through a reaction, metabolic pathway, or within a cell. studysmarter.co.uk The key advantage of using stable isotopes lies in their ability to act as tracers without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.commetsol.com This makes them particularly suitable for long-term studies and research involving human subjects. studysmarter.co.ukmetsol.com

The applications of stable isotope labeling are extensive and cut across multiple scientific disciplines:

Metabolic Research: Labeled compounds allow researchers to trace metabolic pathways, providing a clearer understanding of how molecules are absorbed, distributed, metabolized, and excreted (ADME). musechem.comacs.orgnih.gov This is crucial for understanding disease progression and the development of new therapies. metsol.com

Drug Development: In pharmaceutical research, stable isotope labeling is vital for ADME studies, helping to determine the pharmacokinetic profile of new drug candidates. musechem.comacs.orgnih.gov It allows for the precise quantification of drugs and their metabolites in biological samples. diagnosticsworldnews.com

Mechanistic Studies: By tracking the transformation of labeled molecules, scientists can elucidate complex chemical and biological reaction mechanisms. symeres.comstudysmarter.co.uk

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis using techniques like mass spectrometry, leading to more accurate and reliable measurements. symeres.comdiagnosticsworldnews.com

The ability to track and quantify molecules with high precision has made stable isotope labeling an indispensable tool in modern scientific research. studysmarter.co.ukdiagnosticsworldnews.com

Rationale for Deuterium Incorporation within Chlorguanide Chemical Scaffolds

The substitution of hydrogen with deuterium, a stable isotope of hydrogen, in a drug molecule like chlorguanide is a strategic approach employed in medicinal chemistry. wikipedia.org This process, known as deuteration, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect. wikipedia.orgnih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. tandfonline.comresearchgate.net This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. tandfonline.comresearchgate.net Chlorguanide is a prodrug that is metabolized to its active form, cycloguanil (B1669406), primarily by the CYP2C19 enzyme. nih.govresearchgate.netnih.gov The rate of this metabolic conversion can be influenced by genetic variations in the CYP2C19 enzyme, leading to differences in drug efficacy among individuals. nih.govresearchgate.net

By strategically placing deuterium atoms at sites of metabolic activity on the chlorguanide molecule, it is possible to slow down its metabolism. nih.govresearchgate.net This can lead to several potential benefits:

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, reduced clearance, and increased systemic exposure. symeres.com

Altered Metabolite Profile: Deuteration can decrease the formation of specific metabolites, potentially improving the drug's metabolic profile. nih.gov

The use of deuterated analogs like Chlorguanide-d6 Hydrochloride allows researchers to investigate these metabolic pathways in detail. cymitquimica.comaxios-research.com It serves as a valuable analytical standard for quantifying chlorguanide and its metabolites in various research settings. axios-research.comscientificlabs.ie

Methodological Underpinnings of Research Involving Deuterated Compounds

The study of deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between the labeled and unlabeled forms of the molecule. acs.orgnih.gov The primary methods employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.orgnih.gov

Mass Spectrometry (MS):

MS is a powerful technique for identifying and quantifying compounds based on their mass-to-charge ratio. The difference in mass between hydrogen (¹H) and deuterium (²H) allows for the clear distinction between a deuterated compound and its non-deuterated counterpart. diagnosticsworldnews.comsilantes.com In metabolic studies, MS is used to track the fate of the deuterated drug and identify its metabolites. metsol.com The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. diagnosticsworldnews.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure of a molecule. wikipedia.org While proton (¹H) NMR is a standard technique, deuterium (²H) NMR can also be used to confirm the position and extent of deuteration in a molecule. wikipedia.org Deuterated solvents are commonly used in ¹H NMR to avoid interference from the solvent's own proton signals, allowing for a clearer analysis of the sample. labinsights.nltutorchase.com

Synthesis of Deuterated Compounds:

The creation of deuterated compounds involves specialized synthetic methods. simsonpharma.comresearchgate.net These can include:

Direct Exchange: Swapping hydrogen atoms with deuterium. simsonpharma.com

Use of Deuterated Reagents: Employing chemical reagents that already contain deuterium. simsonpharma.com

Metal-Catalyzed Hydrogenation: Using deuterium gas (D₂) in hydrogenation reactions. simsonpharma.com

Synthesis from Deuterated Precursors: Starting the synthesis with materials that are already deuterated. simsonpharma.com

These methodologies provide the foundation for the synthesis and analysis of deuterated compounds, enabling detailed investigations into their chemical and biological properties.

Synthetic Pathways and Isotopic Enrichment Methodologies for Chlorguanide D6 Hydrochloride

Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies

The creation of Chlorguanide-d6 Hydrochloride hinges on the successful incorporation of deuterium into the molecule. This is typically achieved by introducing deuterium into precursor molecules that are then used to construct the final compound. The primary methods for deuterium incorporation include de novo synthesis, hydrogen/deuterium exchange reactions, and catalytic deuteration techniques.

De novo Synthesis Approaches for Deuterated Chlorguanide Nucleus

De novo synthesis involves constructing the target molecule from simpler, isotopically labeled starting materials. google.com For this compound, this would entail synthesizing the biguanide (B1667054) core with deuterium already incorporated into the isopropyl group. beilstein-journals.org This approach offers precise control over the location and number of deuterium atoms.

A general synthetic route to biguanides involves the reaction of cyanoguanidine with an appropriate amine. beilstein-journals.org To produce Chlorguanide-d6, a deuterated isopropylamine (B41738) (propan-2-d-amine or a more heavily deuterated analogue) would be reacted with p-chlorophenyl cyanoguanidine. The deuterated isopropylamine itself can be synthesized from deuterated precursors, ensuring the isotopic label is integrated from the earliest stages. This method, while often multi-stepped, generally leads to high isotopic purity. nih.gov

Starting MaterialReagentProduct
Deuterated Isopropylaminep-Chlorophenyl cyanoguanidineChlorguanide-d6
Acyl ChloridesSmI2 and D2Oα,α-dideuterio alcohols

Table 1: Examples of Reagents in De novo Synthesis. This table highlights key reactants in the de novo synthesis of deuterated compounds.

Hydrogen/Deuterium Exchange Reactions for Selective Labeling

Hydrogen/deuterium (H/D) exchange reactions are a common method for introducing deuterium into a molecule by replacing hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.com This exchange can be catalyzed by acids, bases, or metals.

For a molecule like chlorguanide, which contains N-H protons, these are readily exchangeable in the presence of a protic deuterated solvent. However, the deuterium atoms in Chlorguanide-d6 are located on the methyl groups of the isopropyl moiety, which are non-labile C-H bonds. Direct H/D exchange at these positions under standard conditions is challenging. Therefore, this method is more applicable for labeling specific, more acidic C-H positions or for precursor modification where such exchange is feasible. mdpi.com For instance, base-catalyzed H/D exchange can be effective for hydrogens on carbons adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com

Catalytic Deuteration Techniques

Catalytic deuteration is a powerful technique for introducing deuterium into a molecule, often with high stereoselectivity and regioselectivity. This method typically involves the reduction of an unsaturated precursor with deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

To synthesize Chlorguanide-d6, a precursor containing a double bond within the isopropyl group, or a precursor that can be transformed to have one, could be subjected to catalytic deuteration. For example, the reduction of an appropriate alkene with D₂ gas would lead to the incorporation of two deuterium atoms across the double bond. To achieve the d6 labeling in the two methyl groups of the isopropyl moiety, a precursor like deuterated acetone (B3395972) could be utilized in the synthesis of the isopropyl group.

Purification and Isolation Protocols for this compound

Following synthesis, the crude product contains the desired this compound, as well as unreacted starting materials, byproducts, and potentially isotopologues with varying degrees of deuteration. nuvisan.com Purification is therefore essential to isolate the target compound with high chemical and isotopic purity.

Common purification techniques for isotopically labeled compounds include:

Chromatography: High-performance liquid chromatography (HPLC) is a widely used method for purifying pharmaceuticals and their labeled analogues. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. Size-exclusion chromatography (SEC) can also be used for purification. tandfonline.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Extraction: Liquid-liquid extraction can be employed to separate the product from impurities based on their differing solubilities in two immiscible liquid phases.

The final product is typically converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating the purified free base with hydrochloric acid.

Isotopic Purity and Enrichment Assessment Methods

Determining the isotopic purity and enrichment of this compound is a critical final step to validate the synthesis. rsc.org This involves quantifying the percentage of molecules that contain the desired number of deuterium atoms (d6) versus those with fewer (d0 to d5) or more deuterium atoms.

The primary analytical techniques for this assessment are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of a compound. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (d0, d1, d2, etc.) can be accurately measured, allowing for the calculation of isotopic purity. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, is invaluable for confirming the positions of the deuterium labels within the molecule. rsc.orgrsc.org In ¹H NMR, the disappearance of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. ²H NMR directly detects the deuterium nuclei, confirming their presence and location. Quantitative NMR (qNMR) can also be used to assess isotopic purity. researchgate.net

A combination of these techniques provides a comprehensive analysis of the synthesized this compound, ensuring its structural integrity and high isotopic enrichment. rsc.orgrsc.org

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution and purity
¹H Nuclear Magnetic Resonance (NMR)Location of deuterium by absence of proton signals
²H Nuclear Magnetic Resonance (NMR)Direct detection and location of deuterium atoms

Table 2: Methods for Isotopic Purity Assessment. This table summarizes the key analytical methods used to verify the isotopic purity and enrichment of the final compound.

Advanced Analytical Methodologies and Spectroscopic Characterization of Chlorguanide D6 Hydrochloride

Mass Spectrometric Applications for Chlorguanide-d6 Hydrochloride as an Internal Standard

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. This compound, and its corresponding labeled active metabolite, Cycloguanil-d6, are primarily utilized as internal standards for the accurate quantification of Chlorguanide (Proguanil) and its active metabolite, Cycloguanil (B1669406). biomol.comcaymanchem.comcaymanchem.combioscience.co.uk The key advantage of using a deuterated standard is that it co-elutes with the analyte during chromatographic separation and exhibits nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. cerilliant.com This allows it to effectively normalize for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to highly accurate and precise quantification. cerilliant.com

The strategic placement of six deuterium (B1214612) atoms creates a significant mass difference between the analyte and the standard, preventing signal overlap while ensuring their chemical and physical behaviors remain virtually identical. vulcanchem.com

Table 1: Comparison of Internal Standard (IS) Types for Mass Spectrometry

Internal Standard TypeAdvantagesDisadvantagesApplicability for Chlorguanide Analysis
Stable Isotope-Labeled (e.g., Chlorguanide-d6)- Co-elutes with analyte
  • Corrects for matrix effects and instrument variability
  • High accuracy and precision
  • - Higher cost
  • Potential for isotopic crosstalk if not sufficiently labeled
  • Ideal standard for quantifying Chlorguanide and its metabolites. cerilliant.com
    Structural Analogue- Lower cost
  • Widely available
  • - Different retention time
  • Variable ionization efficiency and fragmentation
  • May not fully compensate for matrix effects
  • Less accurate alternative; may be used when a labeled standard is unavailable.

    Development of LC-MS/MS and GC-MS/MS Methodologies for Analogue Quantification

    The primary application of this compound is in the development of robust and sensitive quantitative assays using hyphenated mass spectrometry techniques. dokumen.pub Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods rely on such internal standards for reliable measurements in complex biological matrices like plasma, urine, and tissue homogenates.

    In a typical LC-MS/MS workflow, a known concentration of Chlorguanide-d6 HCl (for Proguanil (B194036) analysis) or Cycloguanil-d6 (for Cycloguanil analysis) is spiked into the biological sample before extraction. caymanchem.com Following sample cleanup and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response and comparing this ratio to a calibration curve. caymanchem.com The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated standard, minimizing interference from other compounds in the matrix. dokumen.pub

    High-Resolution Mass Spectrometry for Metabolite Profiling in Research Systems

    High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and characterizing drug metabolites. thermofisher.com In the study of Chlorguanide metabolism, Chlorguanide-d6 serves as an invaluable anchor. Chlorguanide is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to form its active metabolite, Cycloguanil. biomol.comcaymanchem.com

    When conducting metabolite profiling studies, the presence of the deuterated standard helps in distinguishing drug-related metabolites from endogenous matrix components. thermofisher.com Data-mining algorithms can be configured to search for pairs of peaks with a specific mass difference corresponding to the deuterium labeling (e.g., a 6 Da shift for a -d6 label). This "isotope pattern filtering" approach allows for the rapid identification of potential metabolites, even those present at very low concentrations. thermofisher.com Subsequent fragmentation analysis by HRMS provides accurate mass data, which is used to determine the elemental composition of the metabolites and propose their structures. thermofisher.com

    Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies

    Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a biophysical technique used to investigate the conformational dynamics of large biomolecules, such as proteins. nih.govnih.gov It is not used to study the conformation of a small molecule like Chlorguanide-d6 itself. Instead, HDX-MS can be employed to study how the binding of a drug (the ligand, e.g., Chlorguanide or its active metabolite Cycloguanil) affects the structure and dynamics of its protein target. singmass.sg

    The method works by monitoring the rate at which backbone amide hydrogens on a protein exchange with deuterium atoms when the protein is placed in a deuterated buffer (D₂O). nih.gov Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more quickly, while regions that are rigid, well-folded, or protected (e.g., at a binding interface) will exchange more slowly. nih.govsingmass.sg By comparing the deuterium uptake of a protein in its free state versus its drug-bound state, researchers can map the binding site (epitope) and identify allosteric conformational changes that occur elsewhere in the protein upon ligand binding. nih.govshareok.org This information is crucial for understanding the drug's mechanism of action.

    Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

    Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of molecules. For isotopically labeled compounds like this compound, specific NMR methods are used to confirm the labeling and to aid in the structural elucidation of related substances. usm.mycore.ac.uk

    Deuterium NMR (²H NMR) for Isotopic Labeling Confirmation

    Deuterium (²H) NMR spectroscopy is the definitive method to confirm the successful incorporation and location of deuterium atoms in a molecule. wikipedia.org Unlike ¹H NMR, which detects protons, ²H NMR specifically detects deuterium nuclei. A deuterated compound like Chlorguanide-d6 will exhibit a strong signal in the ²H NMR spectrum at a chemical shift corresponding to the position of the label, while the corresponding signal in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.org This provides direct evidence of isotopic labeling. Furthermore, the purity of the labeling (isotopic enrichment) can be assessed. Because the natural abundance of deuterium is very low (≈0.016%), a strong signal confirms that the sample has been successfully enriched. wikipedia.org

    Advanced Multi-Nuclear NMR for Structural Elucidation of Research Intermediates and Degradation Products

    The structural analysis of novel research intermediates, byproducts, or degradation products of Chlorguanide is facilitated by a suite of advanced, multi-dimensional NMR experiments. usm.mycore.ac.uk These techniques help to piece together the complete chemical structure by establishing connectivity between atoms.

    Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule. usm.my

    Total Correlation Spectroscopy (TOCSY): Extends the correlations beyond adjacent protons to an entire spin system, revealing all protons that are part of a coupled network. usm.my

    Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbon atom they are attached to, providing a map of C-H bonds. usm.my

    Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is crucial for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). usm.my

    By using these techniques in concert, researchers can unambiguously determine the structure of unknown impurities or degradation products that may arise during the synthesis or storage of Chlorguanide, ensuring the quality and safety of research materials.

    Chromatographic Techniques for Separation and Detection in Research Matrices

    Chromatographic techniques are fundamental in the analysis of this compound, particularly for its quantification in complex biological matrices. The primary application of this deuterated standard is in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms. vulcanchem.com Its use as an internal standard is crucial for achieving accurate quantification by compensating for matrix effects and variations in instrument response. vulcanchem.com

    Liquid Chromatography Applications (HPLC, UPLC)

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of Chlorguanide and its deuterated analogue. These methods are frequently coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

    A study detailing a multiplex LC-MS/MS assay for various antimalarial drugs, including proguanil and its active metabolite cycloguanil (the non-deuterated form of Chlorguanide-d6), highlights the utility of these techniques in pharmacokinetic studies. nih.gov The method was developed on an HPLC system coupled to a mass spectrometer, using a reverse-phased mixed-mode column for separation. nih.gov While this particular study did not use deuterated internal standards due to cost, it underscores the importance of robust chromatographic methods for accurately quantifying these compounds in biological samples. nih.gov The development of such assays can be challenging due to the differing chemical properties of the analytes, often requiring the testing of multiple column types (e.g., C18, Shielded-C18, Fluoro-phenyl) to achieve optimal retention and peak shape. nih.gov

    In another application, a simple reversed-phase HPLC method was developed for the determination of polyhexamethylene biguanide (B1667054) hydrochloride, a compound with structural similarities to the biguanide class of drugs like proguanil. uninet.edu This method utilized a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, with UV detection at 235 nm. uninet.edu Such methods demonstrate the versatility of HPLC for analyzing related chemical structures.

    UPLC methods offer advantages over traditional HPLC, including shorter analysis times and reduced solvent consumption. A UPLC-DAD method was developed for the simultaneous quantification of chloroquine (B1663885) and primaquine, demonstrating the enhanced speed and efficiency of this technique. springermedizin.de Although not directly involving Chlorguanide-d6, this illustrates the potential for developing rapid and efficient UPLC-based methods for its analysis.

    The use of deuterated internal standards, such as Atovaquone-d4, in LC-MS/MS assays for quantifying the parent drug has been successfully validated. nih.govcaymanchem.com These studies confirm the reliability and robustness of using isotopically labeled compounds to ensure precision and accuracy in therapeutic drug monitoring. nih.gov

    Table 1: Exemplary Liquid Chromatography Methods for Antimalarial Drug Analysis

    Technique Analyte(s) Column Mobile Phase Detection Key Findings
    HPLC-MS/MS Proguanil, Cycloguanil, et al. nih.gov Atlantis Premier BEH C18 AX VanGuard FIT (150 mm × 2.1 mm, 2.5 µm) Gradient of aqueous ammonium formate (B1220265) buffer/acetonitrile and acetonitrile with formic acid ESI-MS/MS Lower limits of quantification of 1 ng/mL for proguanil and 0.2 ng/mL for cycloguanil were achieved. nih.gov
    UPLC-DAD Chloroquine, Primaquine springermedizin.de Hypersil C18 (50 × 2.1 mm, 1.9 µm) Gradient of acetonitrile and aqueous triethylamine (B128534) (pH 3.0) Diode Array Detector (260 nm) UPLC method provided faster analysis and better chromatographic performance than conventional HPLC. springermedizin.de

    | LC-MS/MS | Atovaquone nih.gov | Reversed-phase column | Gradient method | SCIEX 5500 QTrap MS | Validated for a dynamic concentration range of 0.63 - 80 µM with high precision and accuracy. nih.gov |

    Gas Chromatography Applications

    Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. vulcanchem.com The use of deuterated analogs as internal standards is a well-established practice in GC-MS, enhancing the accuracy of quantitative analyses. researchgate.net

    For GC analysis, derivatization is often necessary for non-volatile compounds like lumefantrine (B1675429), another antimalarial drug. In one study, lumefantrine was silylated with N,O–bis(trimethyl-silyl)trifluoro-acetamide (BSTFA) before separation on a fused silica (B1680970) capillary column. researchgate.net While specific GC methods for this compound are not detailed in the provided results, the principles of derivatization and separation used for other complex pharmaceutical compounds are applicable.

    The availability of deuterated internal standards has significantly facilitated the use of GC-MS as a benchmark technique for drug analysis. researchgate.net Stable isotope analysis using GC coupled with combustion isotope ratio mass spectrometry (GCC-IRMS) allows for the measurement of very low levels of deuterium enrichment in biological molecules like glucose, demonstrating the high sensitivity of GC-based methods for isotopic analysis. metsol.com

    Chromatographic Deuterium Effect (CDE) in Separation Science

    The substitution of hydrogen with deuterium can lead to observable differences in chromatographic behavior, a phenomenon known as the Chromatographic Deuterium Effect (CDE) or isotope effect. chromatographyonline.com This effect arises from the subtle differences in molecular properties between the deuterated and non-deuterated compounds.

    In liquid chromatography, deuterated compounds often exhibit different retention times compared to their non-deuterated counterparts. researchgate.net In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protiated analogues because they are generally less hydrophobic. researchgate.netcchmc.org This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. The magnitude of this effect can be influenced by several factors, including the number and position of deuterium atoms, the mobile phase composition, and the nature of the stationary phase. chromatographyonline.comresearchgate.netnih.gov For instance, the separation of isotopologue pairs can be improved by increasing the number of isotopic substitutions. nih.gov

    In some cases, an "inverse" isotope effect can be observed, where the deuterated compound is retained more strongly. This can depend on the specific interactions between the analyte, the mobile phase, and the stationary phase. chromatographyonline.com Studies on amphetamine derivatives have shown that the isotope effect is tunable and depends on the mobile phase composition, with stronger effects observed in acetonitrile-containing mobile phases compared to methanol-containing ones. chromatographyonline.com

    In gas chromatography, the CDE is also prevalent. Typically, deuterated compounds elute earlier than their protiated analogs. mdpi.com This is explained by the slightly larger size of deuterium atoms, which can attenuate the interaction of the molecule's skeleton with the stationary phase. mdpi.com However, there are instances where the opposite is observed. chromforum.org The position of deuterium substitution also plays a critical role; for example, a deuterium atom on an sp2 hybridized carbon leads to greater retention than one on an sp3 hybridized carbon, especially on polar GC columns. nih.gov These separations are primarily driven by enthalpy changes. nih.gov

    The understanding and characterization of CDE are important for developing robust analytical methods, as significant shifts in retention time could affect data interpretation, especially in methods relying on scheduled multiple reaction monitoring (MRM) in LC-MS/MS.

    Vibrational Spectroscopy (IR, Raman) for Conformational Studies in Research Settings

    Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for investigating the structural and conformational properties of molecules. While specific IR or Raman spectra for this compound were not found in the search results, the application of these techniques to related compounds provides insight into their utility.

    IR spectroscopy can identify functional groups and characterize chemical bonds within a molecule. For example, in the analysis of a newly synthesized quinoline (B57606) derivative, IR spectroscopy was used to identify key functional groups, such as O-H and C=O bonds in a carboxylic acid moiety. ulisboa.pt Similarly, for various intermediates in the synthesis of antimalarial compounds, IR spectra confirmed the presence of expected functional groups like azides (N3) and hydroxyls (O-H). scielo.br These techniques are also used to characterize the final products in chemical syntheses. richmond.eduusm.my

    Mechanistic Investigations of Biochemical Transformations and Pathways Involving Chlorguanide D6 Hydrochloride

    In Vitro Metabolic Pathway Elucidation Using Chlorguanide-d6 Hydrochloride

    The use of this compound in in vitro systems is fundamental to understanding the metabolic fate of the parent compound. By introducing a stable isotope-labeled version, researchers can precisely track the molecule and its derivatives through complex biochemical reactions.

    Enzymatic Biotransformation Studies (e.g., Cytochrome P450, Flavin-containing Monooxygenases)

    The primary route of metabolism for many xenobiotics, including chlorguanide, involves the cytochrome P450 (CYP) family of enzymes. plos.orgnih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for the biotransformation of chlorguanide. vulcanchem.comcaymanchem.com Proguanil (B194036) is metabolized to its active form, cycloguanil (B1669406), by CYP2C19 and to a lesser extent, CYP3A4. vulcanchem.comresearchgate.net

    The introduction of deuterium (B1214612) at specific molecular positions, as in this compound, can influence the rate of metabolism. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult for enzymes to break. informaticsjournals.co.in This principle is a cornerstone of enzymatic biotransformation studies. By comparing the metabolic rates of chlorguanide and its deuterated analog, researchers can infer the rate-limiting steps in the metabolic pathway. nih.gov Studies have shown that deuteration can slow down metabolism, potentially altering the pharmacokinetic profile of a drug. informaticsjournals.co.in

    Identification of Deuterated Metabolites via Mass Spectrometry

    Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and quantifying drug metabolites. mdpi.com The use of this compound is particularly advantageous in MS-based analyses. The six deuterium atoms in this compound create a distinct mass shift compared to the endogenous, non-deuterated cycloguanil. vulcanchem.com This mass difference allows for the clear and unambiguous identification of the deuterated compound and its metabolites in complex biological matrices. vulcanchem.com

    In these studies, this compound often serves as an internal standard for the accurate quantification of cycloguanil. caymanchem.com The process involves adding a known amount of the deuterated standard to a biological sample. Both the deuterated and non-deuterated compounds are then extracted and analyzed by LC-MS. Because the internal standard has nearly identical chemical and physical properties to the analyte, it accounts for any sample loss during preparation and variability in the instrument's response. This technique, known as isotope dilution mass spectrometry, provides highly accurate and precise measurements.

    The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) provide further structural information, helping to pinpoint the exact sites of metabolic modification. mdpi.com

    Impact of Deuteration on Metabolic Switching

    A significant area of investigation is the phenomenon of "metabolic switching" or "metabolic shunting," where deuteration at a primary metabolic site can redirect the metabolism of a compound toward alternative pathways. nih.gov If the rate of oxidation at a deuterated position is slowed due to the kinetic isotope effect, enzymes may begin to metabolize the molecule at other, non-deuterated sites. nih.govjuniperpublishers.com

    This can lead to a change in the relative proportions of different metabolites, which may have different pharmacological activities or toxicity profiles. nih.gov For instance, if N-demethylation is a primary metabolic route, deuterating the methyl group could decrease the rate of this reaction and increase the rate of hydroxylation at another position on the molecule. plos.org The potential for metabolic switching is a critical consideration in the development of deuterated drugs, and in vitro studies with compounds like this compound are essential for predicting these changes. nih.gov The complexity of these interactions is highlighted by the fact that the effects of deuteration can be dependent on the specific CYP isoform involved. plos.org

    In Vivo Tracer Studies in Pre-Clinical Animal Models (Non-Clinical Pharmacokinetics)

    Following in vitro characterization, this compound is employed in pre-clinical animal models to understand its pharmacokinetic behavior in a whole-organism context. These tracer studies provide invaluable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

    Distribution and Elimination Pathways in Animal Tissues (Mechanistic Focus)

    In vivo studies using this compound as a tracer allow for the detailed mapping of its distribution throughout the body. After administration to animal models, such as rodents, tissue samples can be collected at various time points to determine the concentration of the deuterated compound and its metabolites. teras.ngnih.gov This helps to identify tissues where the drug accumulates, which can be crucial for understanding both its efficacy and potential for toxicity. For instance, antimalarial drugs are known to concentrate in the liver and red blood cells. teras.ngnih.gov

    The use of a deuterated tracer simplifies the analytical process, as the distinct mass of this compound and its metabolites allows them to be readily distinguished from endogenous molecules in tissue extracts using mass spectrometry. vulcanchem.com This provides a clear picture of the drug's journey through the body and the primary sites of its metabolic transformation and eventual elimination.

    Excretion Profile Analysis in Animal Biological Fluids

    The analysis of biological fluids such as urine and feces is essential for determining the excretion pathways of a drug and its metabolites. nih.gov By administering this compound to animal models, researchers can collect these fluids over time and analyze them for the presence of the deuterated parent compound and its metabolites.

    The data gathered from these in vivo tracer studies are critical for constructing a complete pharmacokinetic model of the drug, which is essential for its further development and clinical application.

    Kinetic Isotope Effects (KIEs) in Enzymatic and Chemical Reactions Involving Deuterium

    The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms, particularly in the context of drug metabolism. portico.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break. portico.orggmu.edu Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond. portico.orglibretexts.org This effect is particularly pronounced in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism. juniperpublishers.com

    Chlorguanide, a prodrug, is metabolized in the liver to its active metabolite, cycloguanil, primarily by the CYP2C19 enzyme. gsk.comnih.govtaylorandfrancis.com This biotransformation is crucial for its antimalarial activity. targetmol.comwikipedia.org The use of this compound, where deuterium atoms replace hydrogens in the isopropyl group, allows for detailed investigation into the mechanics of this metabolic process.

    Primary and Secondary Isotope Effects on Reaction Rates

    Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (1° KIE) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of a reaction. portico.orgutdallas.edulibretexts.org For the metabolism of chlorguanide, this would involve the breaking of a C-H (or C-D) bond. A kH/kD ratio (the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound) greater than 2 is generally considered indicative of a primary KIE. portico.orglibretexts.org

    Secondary kinetic isotope effects (2° KIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. utdallas.edulibretexts.org These effects are typically smaller than primary KIEs. They can be further classified as α, β, or γ effects depending on the position of the isotope relative to the reaction center. libretexts.org For instance, a β-secondary isotope effect, where deuterium is on a carbon adjacent to the reacting carbon, can provide insights into changes in hybridization or hyperconjugation at the transition state. gmu.edulibretexts.org

    In the context of this compound, the deuteration of the isopropyl group provides a specific site for studying these effects. The metabolism of the parent drug, proguanil (chlorguanide), to cycloguanil is a key transformation. nih.govtaylorandfrancis.com The use of the deuterated analog helps to probe whether the C-H bonds on the isopropyl group are involved in the rate-limiting step of the metabolic pathway. While specific studies detailing the KIE for Chlorguanide-d6 are not extensively available in the public domain, the principles of KIE are well-established and directly applicable. portico.orglibretexts.org

    Table 1: Theoretical Kinetic Isotope Effects in Chlorguanide Metabolism

    Isotope Effect TypeLocation of Deuterium SubstitutionExpected kH/kDMechanistic Implication
    Primary (1°) At a C-H bond cleaved in the rate-determining step> 2 portico.orgThe cleavage of this C-H bond is the slowest step in the reaction.
    Secondary (2°) - α At the carbon atom undergoing reaction0.9 - 1.2Change in hybridization at the reaction center.
    Secondary (2°) - β At a carbon adjacent to the reaction center1.0 - 1.4Indicates hyperconjugation or steric effects in the transition state. libretexts.org

    This table is illustrative and based on general principles of kinetic isotope effects. Specific experimental values for this compound would require dedicated studies.

    Deuterium Effects on Metabolic Stability and Pathway Flux

    The strategic placement of deuterium in a drug molecule can significantly alter its metabolic fate, a concept known as "metabolic shunting". juniperpublishers.com By slowing down a specific metabolic pathway due to the kinetic isotope effect, other metabolic routes may become more prominent. juniperpublishers.com This can lead to an increase in the plasma half-life of the drug and potentially alter the profile of its metabolites. juniperpublishers.comasclepia.comscienceopen.com

    For Chlorguanide, which is converted to the active antimalarial agent cycloguanil by CYP2C19, deuteration of the isopropyl group could be expected to slow this conversion if C-H bond cleavage in this group is part of the rate-determining step. gsk.comnih.govtaylorandfrancis.com This would result in:

    Increased Metabolic Stability: The parent drug, Chlorguanide-d6, would be metabolized more slowly, leading to a longer half-life in the body. juniperpublishers.comasclepia.com

    Altered Pathway Flux: The reduced rate of conversion to cycloguanil could potentially lead to an increase in the formation of other minor metabolites, such as 4-chlorophenylbiguanide, or increase the excretion of the unchanged drug. gsk.comnih.gov

    Research has shown that deuteration can be a viable strategy to improve the pharmacokinetic properties of drugs. juniperpublishers.comscienceopen.com For instance, the deuterated drug deutetrabenazine was developed to have a more favorable pharmacokinetic profile than its non-deuterated counterpart. scienceopen.com

    The study of this compound's metabolism provides a clear example of how isotopic labeling can be used to investigate enzymatic reaction mechanisms and to modulate the metabolic stability of a drug. The slowing of metabolism due to the KIE can have significant implications for the drug's efficacy and duration of action.

    Table 2: Potential Effects of Deuteration on Chlorguanide Metabolism

    ParameterEffect of Deuteration (Chlorguanide-d6 vs. Chlorguanide)Rationale
    Rate of Metabolism to Cycloguanil Potentially DecreasedKinetic Isotope Effect on CYP2C19-mediated oxidation. juniperpublishers.comnih.gov
    Plasma Half-life of Chlorguanide Potentially IncreasedSlower metabolic clearance. juniperpublishers.comasclepia.com
    Formation of Minor Metabolites Potentially IncreasedMetabolic shunting to alternative pathways. juniperpublishers.com
    Overall Exposure to Active Metabolite (Cycloguanil) Potentially AlteredDependent on the magnitude of the KIE and other metabolic pathways.

    This table outlines the potential consequences of deuteration based on established principles of drug metabolism and kinetic isotope effects. The actual in vivo effects would need to be confirmed through experimental studies.

    Chemical Reactivity and Degradation Studies of Chlorguanide D6 Hydrochloride

    Hydrolytic Stability of Chlorguanide-d6 Hydrochloride Under Varied pH Conditions

    The stability of Chlorguanide Hydrochloride in aqueous solutions is significantly influenced by pH and temperature. nih.gov Studies on Proguanil (B194036) Hydrochloride have demonstrated its relative stability at temperatures below 22°C in acidic, neutral (water), and basic solutions, with half-lives exceeding 30 days. nih.gov However, at elevated temperatures (50°C to 80°C), the degradation rate increases. nih.gov

    Forced degradation studies on Proguanil have shown that it undergoes degradation under both acidic and basic conditions. symbiosisonlinepublishing.com In one study, treatment with 0.1 M hydrochloric acid and 0.1 M sodium hydroxide (B78521) at 80°C for 2 hours resulted in degradation. Another study found that in a solution of 0.1 M hydrochloric acid stored at 80°C for 24 hours, degradation of Proguanil was observed. researchgate.net

    The rate of decomposition is pH-dependent. At elevated temperatures (50°C to 80°C), the decomposition rate constant for proguanil was observed to be in the range of 1.72 to 18.5 x 10³ h⁻¹ in acidic conditions, 1.58 to 9.67 x 10³ h⁻¹ in water, and 2.34 to 15.77 x 10³ h⁻¹ in basic conditions. nih.gov The activation energies were calculated to be 54.7 kJ mol⁻¹ in acid, 73.3 kJ mol⁻¹ in water, and 62.5 kJ mol⁻¹ in base. nih.gov

    Table 1: Degradation of Proguanil Hydrochloride under Forced Hydrolysis Conditions
    ConditionTemperatureDurationPercent Degradation
    Acid (0.1 M HCl)Not SpecifiedNot Specified4.7%
    Base (0.1 M NaOH)Not SpecifiedNot Specified6.2%

    Data derived from a forced degradation study on a combined tablet formulation of Atovaquone and Proguanil Hydrochloride. symbiosisonlinepublishing.com

    Photochemical Degradation Pathways and Photoproduct Identification

    Proguanil Hydrochloride exhibits considerable stability under photochemical stress. drugfuture.com However, exposure to ultraviolet (UV) irradiation and sunlight can induce degradation. drugfuture.com The primary degradation product identified under these conditions is 4-chloroaniline (B138754). researchgate.netdrugfuture.com

    In a photostability study, a powdered sample of tablets containing Proguanil Hydrochloride was exposed to light, and the subsequent analysis indicated a degree of degradation. symbiosisonlinepublishing.com Although the European Pharmacopoeia directs that Proguanil Hydrochloride should be protected from light, studies suggest it is a very stable compound with only small amounts of its major decomposition product, 4-chloroaniline, being formed during photochemical stress. drugfuture.com

    The process of a substance breaking down when exposed to light is known as photodegradation, photolysis, or photochemical degradation. wisdomlib.org This can compromise the integrity and stability of pharmaceutical compounds. wisdomlib.org

    Thermal Decomposition Processes and Mechanism Determination

    Thermal stress can induce the degradation of Proguanil Hydrochloride. drugfuture.com Similar to photochemical degradation, a major decomposition product formed during thermal stress is 4-chloroaniline. researchgate.netdrugfuture.com In a study where Proguanil tablets were stored at 80°C for six weeks, the formation of 4-chloroaniline was detected. researchgate.net Another study involving thermal degradation of a combined tablet formulation also showed degradation of Proguanil. symbiosisonlinepublishing.com

    The stability of Proguanil Hydrochloride solutions is temperature-dependent. nih.gov While stable at room temperature, decomposition rates increase significantly at temperatures between 50°C and 80°C. nih.gov Hazardous reactions are not expected to occur under normal conditions, and decomposition will not occur under normal conditions. mylwebhub.com

    Oxidative Stability and Radical Scavenging Properties in Controlled Environments

    Forced degradation studies have been conducted on Proguanil Hydrochloride using oxidizing agents. In one such study, treatment with 30% hydrogen peroxide (H₂O₂) at 80°C for 2 hours resulted in a notable percentage of degradation. This indicates that the molecule is susceptible to oxidation under strong oxidizing conditions.

    The metabolism of Proguanil in the liver is an oxidative process, carried out by cytochrome P450 enzymes, specifically CYP2C19, to form its active metabolite, cycloguanil (B1669406). drugbank.comnih.govcaymanchem.com This biological oxidation is a key step in its pharmacological activity. drugbank.com

    Table 2: Oxidative Degradation of Proguanil Hydrochloride
    ConditionTemperatureDurationPercent Degradation
    30% Hydrogen PeroxideNot SpecifiedNot Specified9.8%

    Data derived from a forced degradation study on a combined tablet formulation of Atovaquone and Proguanil Hydrochloride. symbiosisonlinepublishing.com

    Theoretical and Computational Studies on Chlorguanide D6 Hydrochloride

    Quantum Chemical Calculations of Molecular Structure and Electronic Properties

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of Chlorguanide-d6 Hydrochloride at the atomic level. These computational methods provide insights into the molecule's stable three-dimensional arrangement and its electronic characteristics, which are crucial for its interactions.

    Density Functional Theory (DFT) for Conformational Analysis and Electronic Structure

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine its most stable conformation (geometry optimization) and to analyze its electronic properties.

    One study on the non-deuterated analogue, proguanil (B194036), utilized DFT at the B3LYP/6-31G level to determine the optimized geometry and various molecular properties. researchgate.net The findings indicated a non-planar skeleton for the molecule. researchgate.net Such calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this analysis would reveal how the substitution of six hydrogen atoms with deuterium (B1214612) in the isopropyl group might subtly alter the molecule's geometry.

    The electronic structure analysis via DFT typically involves the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For proguanil, the HOMO-LUMO gap was calculated to help understand its activity. researchgate.net Similar studies on chlorohydroquinone (B41787) compounds have shown that DFT methods can effectively predict how changes in molecular composition affect electronic properties and reactivity. researchgate.net

    Table 1: Calculated Electronic Properties of Proguanil (Chlorguanide Analogue) using DFT Note: Specific values for this compound are not available in the searched literature. The data below for its non-deuterated analogue, proguanil, is illustrative of the parameters calculated.

    PropertyCalculated ValueSignificance
    Total EnergySpecific value not citedRepresents the total electronic energy of the molecule in its optimized state.
    Dipole MomentSpecific value not citedIndicates the overall polarity of the molecule, influencing its solubility and interactions.
    HOMO EnergySpecific value not citedEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
    LUMO EnergySpecific value not citedEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
    HOMO-LUMO GapSpecific value not citedEnergy difference between HOMO and LUMO; a key indicator of chemical stability and reactivity. researchgate.netresearchgate.net

    Molecular Electrostatic Potential (MEP) Mapping

    The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, typically using a color-coded scheme. uni-muenchen.dewolfram.com

    Regions of negative potential (often colored red) indicate areas rich in electrons and are susceptible to attack by electrophiles (e.g., a proton). uni-muenchen.de Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. uni-muenchen.de For a molecule like this compound, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its binding to biological targets. computabio.com

    In a study of proguanil, MEP analysis was used alongside frontier orbital energies to understand the molecule's activity. researchgate.net The map reveals the charge distribution across the entire molecule, highlighting the electronegative nitrogen atoms and the aromatic ring as potential sites of interaction. researchgate.netresearchgate.net This three-dimensional charge distribution analysis is instrumental in designing molecules with specific binding preferences. researchgate.net

    Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interactions

    While quantum chemical calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations model the atomic motions of a system, allowing for the exploration of its conformational space—the full range of three-dimensional structures the molecule can adopt. wikipedia.orgbiorxiv.org

    This exploration is vital for flexible molecules like this compound. MD simulations can reveal how the molecule changes its shape in different environments, such as in solution or when approaching a biological target like an enzyme. mdpi.com The simulations are based on force fields, which are sets of parameters that define the potential energy of the system based on the positions of its atoms. mdpi.com

    By simulating the trajectory of each atom over time, MD can identify various low-energy conformations, transition pathways between them, and the flexibility of different parts of the molecule. biorxiv.orgresearchmap.jp For drug molecules, understanding this conformational landscape is key to predicting how they will fit into a receptor's binding site. wikipedia.org Enhanced sampling techniques in MD can be used to accelerate the exploration of rare but functionally important conformational changes. mdpi.com

    Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry Fragmentation)

    Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

    NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data helps to confirm the molecular structure. For complex molecules, computational analysis can aid in the complete assignment of all signals. core.ac.uk

    IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each peak represents a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H, C=N). A complete vibrational analysis can be performed, and the calculated frequencies can be compared with experimental IR spectra to verify the functional groups present in the molecule. researchgate.netyoutube.com

    Mass Spectrometry Fragmentation: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. By calculating the energies of different potential fragment ions, it's possible to predict the most likely pathways for molecular breakdown in the mass spectrometer. This can help in interpreting the mass spectrum and confirming the molecular structure.

    Deuterium-Specific Computational Modeling of Kinetic Isotope Effects and Binding Affinities

    The replacement of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE). This effect arises because the C-D bond is stronger and vibrates at a lower frequency than the C-H bond. If a C-H bond is broken in the rate-determining step of a reaction (e.g., during metabolic conversion), substituting it with a C-D bond will slow down the reaction rate.

    Computational modeling is essential for predicting and understanding these deuterium-specific effects.

    Kinetic Isotope Effects (KIEs): Theoretical models can calculate the vibrational frequencies of the molecule in its ground state and at the transition state of a reaction. These calculations allow for the prediction of the magnitude of the KIE. This is crucial for deuterated drugs, as a significant KIE in metabolic pathways can alter the drug's pharmacokinetic profile. Studies on other systems have demonstrated that KIEs can provide strong evidence for specific reaction mechanisms, such as distinguishing between general and specific base catalysis in phosphoryl transfer reactions. nih.gov

    Binding Affinities: Deuterium substitution can also influence binding affinity to a target protein, an effect known as the isotopic effect on binding. This can occur if the C-H bonds involved in the substitution participate in hydrogen bonding or van der Waals interactions within the binding pocket. Computational methods like DFT and MD simulations can be used to model the molecule-receptor complex. By comparing the interaction energies of the deuterated and non-deuterated ligand, it is possible to predict whether deuterium substitution will lead to a more favorable (stronger) or less favorable (weaker) binding.

    Application in Analytical Method Validation and Reference Standards Research

    Utilization of Chlorguanide-d6 Hydrochloride as an Internal Standard in Bioanalytical Assays (Non-Clinical Human)

    In the realm of bioanalytical science, particularly in non-clinical human studies, this compound is frequently employed as an internal standard (IS). veeprho.compharmaffiliates.com An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. nih.govwuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. wuxiapptec.comcdc.gov This is because the SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix and analytical process, thereby providing a reliable reference for accurate quantification. cdc.govcmicgroup.com

    Assessment of Matrix Effects and Ion Suppression in LC-MS/MS

    A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of an analyte due to co-eluting components from the sample matrix. cdc.govchromatographyonline.compsu.edunih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. psu.edunih.gov

    This compound plays a crucial role in assessing and compensating for these matrix effects. cdc.gov Because it is structurally and chemically almost identical to the analyte (Chlorguanide), it is affected by matrix interferences in a nearly identical manner. cdc.gov By comparing the response of the internal standard in a clean solution versus the biological matrix, analysts can quantify the extent of ion suppression or enhancement. chromatographyonline.com This allows for the correction of the analyte's signal, ensuring that the reported concentration is accurate despite the influence of the complex biological matrix. The use of a SIL-IS is a primary strategy to mitigate the impact of matrix effects on the precision and accuracy of the analytical method. psu.edu

    Table 1: Key Considerations for Matrix Effect Assessment using this compound

    ParameterDescriptionRelevance to this compound
    Co-elution The internal standard and analyte should have nearly identical retention times in the chromatographic separation.Due to its isotopic labeling, this compound co-elutes with Chlorguanide, ensuring they experience the same matrix components at the same time. cdc.gov
    Ionization Efficiency The internal standard and analyte should have similar ionization properties in the mass spectrometer's ion source.The deuterium (B1214612) atoms in this compound have a minimal effect on its ionization behavior compared to Chlorguanide.
    Matrix Factor (MF) A quantitative measure of the matrix effect, calculated by comparing the peak area of the analyte in the presence of matrix to its peak area in a neat solution.The MF for Chlorguanide can be accurately assessed by observing the behavior of this compound under the same conditions.
    Internal Standard Normalized MF The ratio of the analyte's MF to the internal standard's MF. An ideal value is close to 1, indicating effective compensation.The use of this compound aims to achieve a normalized MF close to 1, demonstrating its suitability for correcting matrix effects.

    Evaluation of Method Precision and Accuracy in Research Sample Analysis

    The precision and accuracy of a bioanalytical method are fundamental to its validity. nih.govwjarr.com Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. nih.govresearchgate.net

    The consistent addition of this compound as an internal standard across all calibration standards, quality control samples, and unknown research samples is instrumental in achieving high levels of precision and accuracy. fda.gov By normalizing the analyte's response to the internal standard's response, variations that may occur during sample preparation, injection volume differences, and fluctuations in instrument performance are effectively minimized. wuxiapptec.com This normalization process significantly improves the reproducibility and reliability of the analytical results.

    Table 2: Typical Acceptance Criteria for Precision and Accuracy in Bioanalytical Method Validation

    ParameterAcceptance CriteriaRole of this compound
    Precision (Within-run and Between-run) The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for most concentrations, and 20% for the Lower Limit of Quantification (LLOQ). pmda.go.jpHelps to minimize variability, enabling the method to meet these stringent precision requirements.
    Accuracy The mean calculated concentration should be within ±15% of the nominal concentration for most levels, and within ±20% for the LLOQ. fda.govpmda.go.jpBy correcting for systematic and random errors, it ensures the calculated concentrations are accurate.

    Role in Traceability and Metrology for Related Analytes

    In the field of metrology, the science of measurement, traceability is a key concept. It refers to the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. This compound, as a well-characterized compound, can serve as a reference standard for establishing traceability for the quantification of Chlorguanide and its related substances. axios-research.com By using a certified reference material of this compound, laboratories can ensure that their measurements are consistent and comparable to a recognized standard.

    Development of Certified Reference Materials (CRMs) for Analytical Research

    Certified Reference Materials (CRMs) are "gold standard" reference materials that have their property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. This compound is a candidate for development into a CRM for analytical research. lgcstandards.com The process of certifying this compound would involve rigorous characterization of its purity and concentration using a variety of analytical techniques. Once certified, it would serve as a highly reliable calibrator and quality control material for laboratories conducting research and routine analysis of Chlorguanide, further enhancing the accuracy and comparability of data across different studies and laboratories. cmicgroup.com

    Future Research Directions and Unexplored Avenues for Deuterated Chlorguanide Analogs

    Advancements in Deuteration Technologies for Chlorguanide Analogs

    Recent years have seen significant progress in the development of efficient and selective deuterium (B1214612) labeling methodologies. researchgate.net These advancements are moving beyond traditional techniques and are crucial for synthesizing novel deuterated analogs of chlorguanide and its active metabolite, cycloguanil (B1669406).

    Future research will likely focus on the application of late-stage deuteration, which allows for the introduction of deuterium into complex molecules at a final synthetic step. acs.org This is particularly advantageous as it minimizes the need for lengthy, de novo synthesis of deuterated precursors. acs.org Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more refined. researchgate.net

    Key areas for exploration include:

    Catalyst Development: The design of novel catalysts, including those based on ruthenium, palladium, and earth-abundant metals, is a major area of advancement. researchgate.netassumption.edu Nanostructured catalysts, for example, have shown promise for the selective deuteration of various organic structures. researchgate.net

    Photocatalysis: Light-driven deuteration reactions offer mild conditions that are compatible with sensitive functional groups often found in pharmaceutical compounds. assumption.edu

    Site-Selectivity: A primary challenge and a significant area of future research is achieving high regioselectivity—the ability to place deuterium atoms at specific, metabolically vulnerable positions within the chlorguanide molecule. acs.orgacs.org This precision is key to maximizing the kinetic isotope effect, which can slow down metabolic breakdown. rsc.org

    The development of scalable and cost-effective deuteration methods is also essential for the potential large-scale production of deuterated chlorguanide analogs for further study and potential clinical use. nih.govresearchgate.net A facile and scalable method for the deuteration of similar 4(1H)-quinolone compounds has already been described using deuterated acetic acid, suggesting that similar practical approaches could be developed for chlorguanide. nih.gov

    Integration of Multi-Omics Approaches with Deuterated Tracer Studies in Non-Human Systems

    The use of deuterated compounds as stable isotope tracers provides a powerful tool for understanding complex biological systems. When combined with "multi-omics" approaches—such as proteomics, metabolomics, and lipidomics—researchers can gain a holistic view of a drug's effect on an organism. researchgate.netljmu.ac.uk

    Future research on deuterated chlorguanide analogs should leverage these integrated approaches in non-human systems to:

    Elucidate Metabolic Pathways: By administering a deuterated version of chlorguanide, researchers can trace its conversion to cycloguanil and subsequent metabolic fate. nih.govnih.gov This allows for the precise mapping of metabolic pathways and the identification of previously unknown metabolites.

    Quantify Metabolic Flux: Techniques like "fluxomics" use stable isotope tracers to measure the rate of turnover in metabolic pathways. researchgate.net This can provide dynamic information about how chlorguanide and its analogs affect parasite and host metabolism, moving beyond simple static measurements of metabolite concentrations. nih.gov

    Dynamic Proteomics: Deuterium from tracers like deuterium oxide (D2O) can be incorporated into newly synthesized proteins. researchgate.netnih.gov This allows for the measurement of protein synthesis and degradation rates, providing insight into how chlorguanide analogs might affect the proteome of the malaria parasite or host cells.

    The integration of these multi-omics datasets can reveal how changes in one area (e.g., metabolism) are connected to changes in another (e.g., protein expression), offering a systems-level understanding of the drug's mechanism of action and potential off-target effects. researchgate.net

    Refined Computational Models for Predicting Isotopic Effects and Molecular Interactions

    Computational modeling is an indispensable tool in modern drug discovery, and its application to deuterated compounds is a burgeoning field. jsps.go.jp For chlorguanide analogs, refined computational models can help predict the consequences of deuteration before undertaking complex and costly synthesis and experimentation.

    Key areas for future computational research include:

    Predicting Kinetic Isotope Effects (KIEs): Advanced computational methods can predict the magnitude of the KIE resulting from deuteration at specific molecular sites. mdpi.comescholarship.org This allows for the in silico screening of potential deuteration sites on the chlorguanide structure to identify those most likely to slow metabolic breakdown by cytochrome P450 enzymes. cambridgemedchemconsulting.com

    Quantum Mechanical Models: Quantum chemistry methods are being developed to more accurately model the effects of deuterium on molecular properties and reaction energetics. jsps.go.jpresearchgate.net These models can help explain the subtle changes in bond strength and vibrational frequencies that give rise to the KIE.

    Molecular Docking and Dynamics: Structure-based models can simulate the interaction of deuterated chlorguanide analogs with their target enzymes, such as dihydrofolate reductase (DHFR), as well as with metabolic enzymes like CYPs. cambridgemedchemconsulting.comamericanpharmaceuticalreview.com This can help predict whether deuteration will alter binding affinity or the orientation of the molecule within the active site.

    Machine Learning and AI: The growing amount of experimental data from deuterated compounds can be used to train machine learning models. jsps.go.jpfrontiersin.org These models could learn to predict the metabolic fate and pharmacokinetic properties of novel deuterated chlorguanide analogs based on their structure.

    These predictive models can significantly streamline the design-synthesize-test cycle, making the discovery of optimized deuterated drug candidates more efficient. acs.org

    Expanding Analytical Applications beyond Current Scope

    Chlorguanide-d6 Hydrochloride is primarily used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of chlorguanide and its active metabolite, cycloguanil, in biological samples. vulcanchem.comclearsynth.comacs.org However, the unique properties of deuterated compounds suggest a range of expanded analytical applications.

    Future research could explore:

    Metabolic Phenotyping: Deuterated chlorguanide could be used as a probe to study individual variations in drug metabolism. By administering the deuterated compound, researchers could monitor the rate and profile of metabolite formation, potentially identifying subpopulations with different metabolic capacities.

    Drug-Drug Interaction Studies: Deuterated analogs can be used in complex in vitro and in vivo models to study how co-administered drugs affect the metabolism of chlorguanide without the interference of the non-labeled drug.

    Environmental and Formulation Analysis: The use of this compound as a certified reference material can be expanded to include the monitoring of pharmaceutical residues in environmental samples or for quality control in the manufacturing of pharmaceutical formulations.

    Imaging Techniques: Deuterium metabolic imaging is an emerging technique that uses magnetic resonance spectroscopy to visualize the metabolic fate of deuterated compounds in real-time within living organisms. researchgate.net This could one day allow for the non-invasive tracking of where chlorguanide and its metabolites distribute in the body.

    As analytical technologies continue to improve in sensitivity and resolution, the potential applications for well-characterized deuterated compounds like this compound will undoubtedly grow. vulcanchem.com

    Q & A

    Q. What validated analytical methods are recommended for quantifying Chlorguanide-d6 Hydrochloride in biological matrices?

    • Methodological Answer : Use reverse-phase HPLC with deuterated solvent systems to minimize interference from non-deuterated analogs. A Kromasil C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase combining phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate are effective. Validate the method for linearity (1–50 μg/mL), accuracy (recovery rates ≥98%), and precision (RSD ≤2%) using deuterated internal standards .

    Q. How can researchers ensure the chemical stability of this compound under varying experimental conditions?

    • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes) and monitor degradation via LC-MS. For long-term stability, store the compound in amber vials at –20°C under inert gas (argon). Include deuterium retention analysis to confirm isotopic integrity over time .

    Q. What literature review strategies are critical for identifying gaps in this compound research?

    • Methodological Answer : Use databases like PubMed and SciFinder with search terms such as "deuterated chloroguanide," "isotope effects," and "antimalarial metabolism." Prioritize peer-reviewed studies and exclude non-English or non-reviewed sources. Cross-reference citations in primary literature to map historical trends and unresolved questions .

    Advanced Research Questions

    Q. How should researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data across species?

    • Methodological Answer : Employ a crossover study design with parallel in vitro (hepatocyte models) and in vivo (rodent/primate) arms. Use stable isotope-labeled tracers to distinguish between parent compound and metabolites. Apply population pharmacokinetic modeling to account for interspecies variability in CYP450 enzyme activity .

    Q. What strategies mitigate isotopic interference when studying this compound’s metabolic pathways?

    • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with NMR to differentiate deuterated and non-deuterated metabolites. Use computational tools (e.g., molecular docking) to predict isotope effects on enzyme binding. Validate findings with kinetic isotope effect (KIE) studies under controlled pH and temperature conditions .

    Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in preclinical models?

    • Methodological Answer : Apply a Quality-by-Design (QbD) framework to test excipients (e.g., cyclodextrins, lipid nanoparticles) using factorial design experiments. Monitor dissolution rates via USP apparatus and correlate with in vivo absorption using deuterium-enriched plasma sampling. Prioritize formulations with >90% deuterium retention post-administration .

    Experimental Design & Data Analysis

    Q. What statistical approaches are essential for validating this compound’s dose-response relationships?

    • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, utilize Bayesian hierarchical models to reduce Type I/II errors. Report confidence intervals and effect sizes to contextualize clinical relevance .

    Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

    • Methodological Answer : Implement process analytical technology (PAT) during synthesis to monitor deuterium incorporation in real-time via FTIR or Raman spectroscopy. Establish acceptance criteria for isotopic purity (e.g., ≥98% D6) and reject batches outside ±2% deviation. Document synthesis parameters (temperature, catalyst ratio) for reproducibility .

    Q. What in vivo models are most suitable for studying this compound’s antimalarial efficacy?

    • Methodological Answer : Use Plasmodium falciparum-infected humanized mice or non-human primates for translational relevance. Measure parasitemia reduction via qPCR and compare deuterated vs. non-deuterated analogs to isolate isotope effects. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing regimens .

    Data Interpretation & Reporting

    Q. How can researchers distinguish between assay artifacts and true pharmacological activity in this compound studies?

    • Methodological Answer : Include negative controls (e.g., deuterated solvent-only samples) in all assays. Use orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays) to confirm activity. Perform stability tests on assay buffers to rule out compound degradation. Report raw data and normalization methods transparently .

    Q. What ethical and regulatory considerations apply to this compound research involving animal models?

    • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval for all protocols, ensuring humane endpoints (e.g., ≤20% weight loss). Use non-invasive imaging (e.g., bioluminescence) to minimize animal use. Document deuterium’s environmental impact in waste disposal plans .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.